Prodelphinidin B3

Catalog No.
S3704231
CAS No.
78362-05-7
M.F
C30H26O14
M. Wt
610.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prodelphinidin B3

CAS Number

78362-05-7

Product Name

Prodelphinidin B3

IUPAC Name

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C30H26O14

Molecular Weight

610.5 g/mol

InChI

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24-,27-,28+,29+/m0/s1

InChI Key

RTEDIEITOBJPNI-MDPSILPBSA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

Prodelphinidin B3 is a dimeric prodelphinidin, a type of condensed tannin primarily composed of gallocatechin and catechin units. This compound is naturally found in various food products such as barley, beer, fruits, and pod vegetables. Prodelphinidin B3 is recognized for its antioxidant properties and potential health benefits, which contribute to its significance in both nutrition and pharmacology .

, including:

  • Oxidation: This reaction typically involves oxidative agents like hydrogen peroxide or oxygen, leading to the formation of delphinidin, an anthocyanidin.
  • Reduction: Achieved using reducing agents such as sodium borohydride.
  • Substitution: Involves nucleophilic substitution reactions with reagents like halogens or alkyl groups.

During depolymerization under oxidative conditions, prodelphinidin B3 yields delphinidin as a major product .

Prodelphinidin B3 exhibits several biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
  • Antitumor Effects: Research indicates its potential to inhibit tumor growth, particularly against prostate cancer cell lines by interfering with key signaling pathways such as PI3K/Akt/mTOR and MAPK .
  • Health Benefits: Its consumption is associated with various health benefits, including cardiovascular protection and anti-inflammatory effects .

The synthesis of prodelphinidin B3 can be achieved through several methods:

  • Total Synthesis:
    • Involves Lewis acid-mediated equimolar condensations between catechin and/or gallocatechin nucleophiles and gallocatechin electrophiles.
    • Key steps include protecting the monomeric units, benzylation at specific positions, and subsequent condensation reactions followed by hydrogenolysis .
  • Extraction from Natural Sources:
    • Industrial production often utilizes extraction from natural sources like barley and pomegranate peels. High-performance liquid chromatography (HPLC) is commonly employed for isolation and purification .

Prodelphinidin B3 finds applications across various fields:

  • Food Industry: Used as a natural additive due to its antioxidant properties.
  • Brewing Industry: Acts as a marker for assessing chill-proofing processes in beer production.
  • Pharmaceutical Research: Investigated for its potential therapeutic effects against cancer and other diseases .

Studies on prodelphinidin B3 have highlighted its ability to interact with proteins and other biomolecules, enhancing its bioactive potential. These interactions are crucial for understanding its mechanisms of action in biological systems, particularly regarding its antioxidant and antitumor activities .

Prodelphinidin B3 shares structural similarities with several other compounds within the polyphenolic family. Here are some comparable compounds:

CompoundDescriptionUnique Features
Prodelphinidin B2Another dimeric prodelphinidin with similar propertiesSlightly different structural arrangement
Procyanidin B3A procyanidin dimer found in various fruitsKnown for distinct health benefits
DelphinidinAn anthocyanidin resulting from prodelphinidin oxidationExhibits strong antioxidant properties

Uniqueness

Prodelphinidin B3 is unique due to its specific dimeric structure composed of gallocatechin and catechin units. This structural configuration contributes significantly to its potent antioxidant properties and the ability to undergo specific

XLogP3

1.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

12

Exact Mass

610.13225550 g/mol

Monoisotopic Mass

610.13225550 g/mol

Heavy Atom Count

44

UNII

YKF63X6RDD

Wikipedia

Prodelphinidin B3

Dates

Last modified: 04-14-2024

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